(1-Methoxycyclopentyl)methanamine
Overview
Description
(1-Methoxycyclopentyl)methanamine is an organic compound with the molecular formula C7H15NO It is a cyclopentane derivative where a methoxy group is attached to the cyclopentane ring, and a methanamine group is attached to the same carbon
Mechanism of Action
Target of Action
(1-Methoxycyclopentyl)methanamine is a complex compound with a unique structure. It’s used as a reactant in the preparation of aminohydroxylarylylalkanoic acid amides as renin inhibitors , suggesting that it may interact with renin, a protein crucial for blood pressure regulation.
Mode of Action
Based on its use in the synthesis of renin inhibitors, it can be hypothesized that it may interact with renin to inhibit its activity . This interaction could potentially lead to changes in the renin-angiotensin system, affecting blood pressure regulation.
Biochemical Pathways
Given its potential role in renin inhibition, it may impact the renin-angiotensin system, a critical pathway in blood pressure regulation and fluid balance .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that its stability and bioavailability may be affected by light, moisture, and temperature.
Result of Action
If it acts as a renin inhibitor, it could potentially decrease the production of angiotensin ii, a potent vasoconstrictor, leading to a decrease in blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. As mentioned earlier, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these factors may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanamine typically involves the reaction of cyclopentanone with methanol and ammonia. The process can be summarized as follows:
- The 1-methoxycyclopentanol is then reacted with ammonia or an amine source under reductive amination conditions to yield This compound .
Cyclopentanone: reacts with in the presence of an acid catalyst to form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1-Methoxycyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxycyclopropyl)methanamine
- (1-Phenylcyclopentyl)methanamine
- (1-Cyclopentyl-3-pyrrolidinyl)methanamine
Uniqueness
(1-Methoxycyclopentyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and methanamine groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-methoxycyclopentyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTJJJIVABEZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573299 | |
Record name | 1-(1-Methoxycyclopentyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326487-80-3 | |
Record name | 1-(1-Methoxycyclopentyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methoxycyclopentyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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